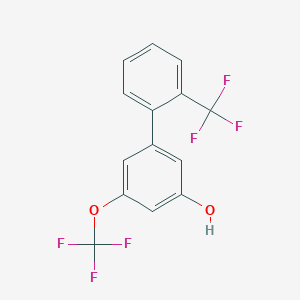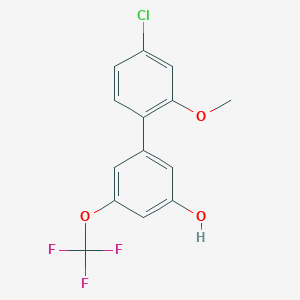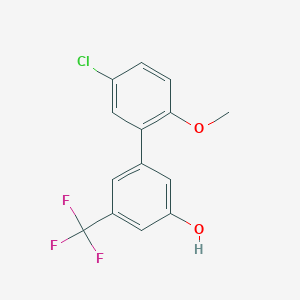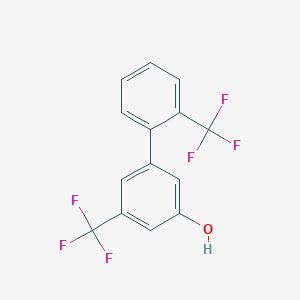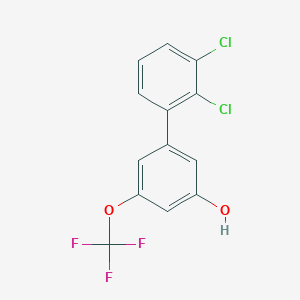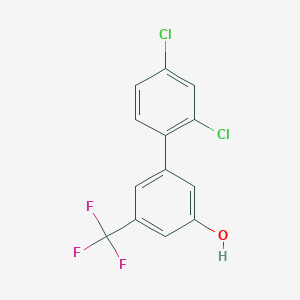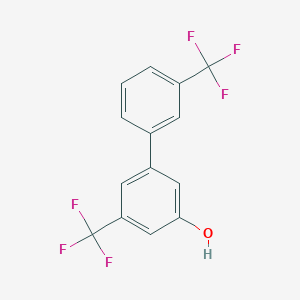
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is an important organic compound that has been studied for its various applications in the scientific and medical fields. It is a colorless to pale yellow liquid with a strong odor, and is a derivative of phenol. It is widely used in organic synthesis, as well as in the production of various pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) has been studied for its various applications in the scientific and medical fields. It has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the synthesis of various pesticides, as well as in the production of various organic compounds. Additionally, it has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is not completely understood. However, it is believed that this compound acts as a Lewis acid, which can form a complex with a Lewis base such as an amine or an alcohol. This complex then undergoes a series of reactions, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-cancer properties, as well as some other beneficial effects. It is also believed that this compound may be toxic to certain organisms, and may cause skin irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its relatively low cost, its availability in various concentrations, and its ease of use. However, there are some limitations to its use in laboratory experiments. For example, it is a highly volatile compound and can easily evaporate, which can lead to losses in the laboratory. Additionally, it is a very reactive compound and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Direcciones Futuras
The future of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is promising, as it has many potential applications in the scientific and medical fields. Some potential future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential toxicity to certain organisms. Additionally, further research into its use in the synthesis of various pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its use in the synthesis of various fluorinated compounds and polymers is also needed.
Métodos De Síntesis
The synthesis of 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is typically done via a two-step process. The first step involves the reaction of 3-bromo-5-trifluoromethylphenol with sodium hydride in a mixture of tetrahydrofuran and dimethylformamide. This reaction produces a product known as 5-trifluoromethyl-3-bromophenol. The second step involves the reaction of 5-trifluoromethyl-3-bromophenol with 3-trifluoromethylphenol in anhydrous dimethylformamide. This reaction produces the desired product, 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%).
Propiedades
IUPAC Name |
3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXYLYCBAMGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686690 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261749-92-1 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

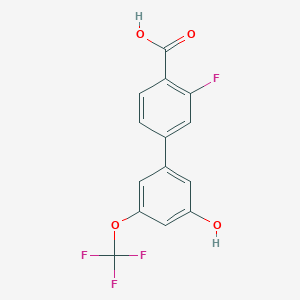
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)






